Cas no 857904-02-0 (L-Valine, N-(methoxycarbonyl)-3-methyl-,2-[[4-(2-pyridinyl)phenyl]methyl]hydrazide)

L-Valine, N-(methoxycarbonyl)-3-methyl-,2-[[4-(2-pyridinyl)phenyl]methyl]hydrazide structure
857904-02-0 structure
Nome do Produto:L-Valine, N-(methoxycarbonyl)-3-methyl-,2-[[4-(2-pyridinyl)phenyl]methyl]hydrazide
N.o CAS:857904-02-0
MF:C20H26N4O3
MW:370.445444583893
CID:663413

L-Valine, N-(methoxycarbonyl)-3-methyl-,2-[[4-(2-pyridinyl)phenyl]methyl]hydrazide Propriedades químicas e físicas

Nomes e Identificadores

    • L-Valine, N-(methoxycarbonyl)-3-methyl-,2-[[4-(2-pyridinyl)phenyl]methyl]hydrazide
    • N-(Methoxycarbonyl)-3-methyl-L-valine 2-[[4-(2-pyridinyl)phenyl]methyl]hydrazide (ACI)
    • Inchi: 1S/C20H26N4O3/c1-20(2,3)17(23-19(26)27-4)18(25)24-22-13-14-8-10-15(11-9-14)16-7-5-6-12-21-16/h5-12,17,22H,13H2,1-4H3,(H,23,26)(H,24,25)/t17-/m1/s1
    • Chave InChI: ZQCYFRRVVVAWHJ-QGZVFWFLSA-N
    • SMILES: C(C1C=CC(C2N=CC=CC=2)=CC=1)NNC(=O)[C@H](C(C)(C)C)NC(=O)OC

L-Valine, N-(methoxycarbonyl)-3-methyl-,2-[[4-(2-pyridinyl)phenyl]methyl]hydrazide Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1744084-1g
Methyl (s)-(3,3-dimethyl-1-oxo-1-(2-(4-(pyridin-2-yl)benzyl)hydrazinyl)butan-2-yl)carbamate
857904-02-0 98%
1g
¥7526.00 2024-04-28
Chemenu
CM526498-1g
(S)-Methyl (3,3-dimethyl-1-oxo-1-(2-(4-(pyridin-2-yl)benzyl)hydrazinyl)butan-2-yl)carbamate
857904-02-0 97%
1g
$889 2022-06-10
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FC10732-5g
(S)-methyl (3,3-dimethyl-1-oxo-1-(2-(4-(pyridin-2-yl)benzyl)hydrazinyl)butan-2-yl)carbamate
857904-02-0 95%
5g
$2050 2023-09-07
Crysdot LLC
CD11043454-1g
(S)-Methyl (3,3-dimethyl-1-oxo-1-(2-(4-(pyridin-2-yl)benzyl)hydrazinyl)butan-2-yl)carbamate
857904-02-0 97%
1g
$1191 2024-07-18

L-Valine, N-(methoxycarbonyl)-3-methyl-,2-[[4-(2-pyridinyl)phenyl]methyl]hydrazide Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  1.5 h, rt; 18 h, 60 °C; 60 °C → rt
2.1 Reagents: 4-Methylmorpholine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Ethyl acetate ;  30 min, rt
2.2 Reagents: tert-Butyl carbazate ;  16 h, rt
2.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  2 h, rt
3.1 Reagents: Triethylamine Solvents: Ethanol ;  1 h, rt
3.2 Solvents: Ethanol ;  4 h, rt → reflux; reflux → rt
3.3 Reagents: Hydrogen Catalysts: Palladium dihydroxide ;  12 h, 1 atm, rt
Referência
An efficient and practical synthesis of the HIV protease inhibitor Atazanavir via a highly diastereoselective reduction approach
Fan, Xing; et al, Organic Process Research & Development, 2008, 12(1), 69-75

Método de produção 2

Condições de reacção
1.1 Reagents: Magnesium ,  Iodine Solvents: Tetrahydrofuran ;  heated; 1 h, rt; 1 h, rt
1.2 Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Tetrahydrofuran ;  45 min, rt; 90 min, rt
1.3 Reagents: Citric acid ,  Hydrochloric acid ,  Water Solvents: Water ;  cooled
1.4 Reagents: Sodium hydroxide ;  pH 10
2.1 Reagents: Triethylamine Solvents: Ethanol ;  1 h, rt
2.2 Solvents: Ethanol ;  4 h, rt → reflux; reflux → rt
2.3 Reagents: Hydrogen Catalysts: Palladium dihydroxide ;  12 h, 1 atm, rt
Referência
An efficient and practical synthesis of the HIV protease inhibitor Atazanavir via a highly diastereoselective reduction approach
Fan, Xing; et al, Organic Process Research & Development, 2008, 12(1), 69-75

Método de produção 3

Condições de reacção
1.1 Reagents: p-Toluenesulfonic acid Solvents: Tetrahydrofuran ;  1 h, rt
1.2 Reagents: Sodium cyanoborohydride ;  overnight, rt
Referência
Two-Carbon-Elongated HIV-1 Protease Inhibitors with a Tertiary-Alcohol-Containing Transition-State Mimic
Wu, Xiongyu; et al, Journal of Medicinal Chemistry, 2008, 51(4), 1053-1057

Método de produção 4

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Ethanol ;  1 h, rt
1.2 Solvents: Ethanol ;  4 h, rt → reflux; reflux → rt
1.3 Reagents: Hydrogen Catalysts: Palladium dihydroxide ;  12 h, 1 atm, rt
Referência
An efficient and practical synthesis of the HIV protease inhibitor Atazanavir via a highly diastereoselective reduction approach
Fan, Xing; et al, Organic Process Research & Development, 2008, 12(1), 69-75

Método de produção 5

Condições de reacção
1.1 Reagents: 4-Methylmorpholine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Ethyl acetate ;  30 min, rt
1.2 Reagents: tert-Butyl carbazate ;  16 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  2 h, rt
2.1 Reagents: Triethylamine Solvents: Ethanol ;  1 h, rt
2.2 Solvents: Ethanol ;  4 h, rt → reflux; reflux → rt
2.3 Reagents: Hydrogen Catalysts: Palladium dihydroxide ;  12 h, 1 atm, rt
Referência
An efficient and practical synthesis of the HIV protease inhibitor Atazanavir via a highly diastereoselective reduction approach
Fan, Xing; et al, Organic Process Research & Development, 2008, 12(1), 69-75

L-Valine, N-(methoxycarbonyl)-3-methyl-,2-[[4-(2-pyridinyl)phenyl]methyl]hydrazide Raw materials

L-Valine, N-(methoxycarbonyl)-3-methyl-,2-[[4-(2-pyridinyl)phenyl]methyl]hydrazide Preparation Products

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